magnesium;tert-butylbenzene;bromide
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Overview
Description
Magnesium;tert-butylbenzene;bromide is an organometallic compound that combines magnesium, tert-butylbenzene, and bromide. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their strong nucleophilic properties and their ability to react with a variety of electrophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;tert-butylbenzene;bromide typically involves the reaction of tert-butylbenzene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water. The general reaction can be represented as follows:
tert-butylbenzene+Mg+Br2→this compound
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is often carried out in large reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the efficiency and yield of the reaction. The process may also involve the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Magnesium;tert-butylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can participate in redox reactions, although less commonly.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Oxidizing Agents: Can be oxidized by agents like potassium permanganate under specific conditions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution reactions with alkyl halides.
Scientific Research Applications
Magnesium;tert-butylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of magnesium;tert-butylbenzene;bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of a tert-butyl group.
Methylmagnesium Bromide: Similar in reactivity but with a methyl group.
Uniqueness
Magnesium;tert-butylbenzene;bromide is unique due to the presence of the bulky tert-butyl group, which can influence the steric and electronic properties of the compound. This can affect the reactivity and selectivity of the compound in various chemical reactions.
Properties
CAS No. |
63488-12-0 |
---|---|
Molecular Formula |
C10H13BrMg |
Molecular Weight |
237.42 g/mol |
IUPAC Name |
magnesium;tert-butylbenzene;bromide |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
RKJCPPFRAWKRRS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origin of Product |
United States |
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